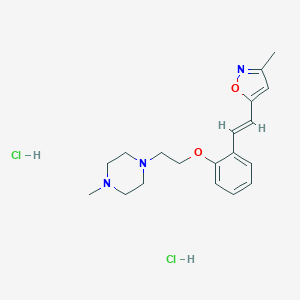

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-

Description

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- (hereafter referred to as Compound A) is a piperazine derivative featuring a methyl group at the 1-position and a complex substituent at the 4-position. The substituent comprises an (E)-configured ethenyl group bridging a phenoxyethyl chain and a 3-methyl-5-isoxazolyl heterocycle. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Piperazine derivatives are widely studied for their modular structure, enabling diverse biological activities, including receptor modulation and enzyme inhibition .

Properties

CAS No. |

139193-92-3 |

|---|---|

Molecular Formula |

C19H27Cl2N3O2 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride |

InChI |

InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;; |

InChI Key |

RBSLOONPXXWWQQ-MIIBGCIDSA-N |

SMILES |

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |

Isomeric SMILES |

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |

Canonical SMILES |

CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |

Synonyms |

1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Diketone Precursors

β-diketones undergo cyclocondensation with hydroxylamine hydrochloride under acidic conditions to form isoxazole rings. For 3-methyl-5-isoxazole, pentane-2,4-dione reacts with hydroxylamine in ethanol at reflux (70–80°C), yielding the target isoxazole with >85% purity after recrystallization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Solvent | Ethanol |

| Catalyst | HCl (0.1 M) |

| Reaction Time | 6–8 hours |

Nitrile Oxide Cycloaddition

Alternative routes employ nitrile oxides generated in situ from aldoximes. For example, 3-methyl-2-nitropropene reacts with chloramine-T to form a nitrile oxide intermediate, which undergoes [3+2] cycloaddition with acetylene derivatives. This method achieves 78–82% yields but requires stringent moisture control.

Ethenylation of 3-Methyl-5-Isoxazole

Introducing the ethenyl group at the 5-position of isoxazole necessitates stereoselective coupling. The (E)-configuration is preserved through Wittig or Heck reactions:

Wittig Reaction

The ylide generated from (2-bromoethyl)triphenylphosphonium bromide and sodium hydride reacts with 3-methyl-5-isoxazolecarbaldehyde. Key parameters include:

| Parameter | Value |

|---|---|

| Ylide Base | NaH (2.5 eq) |

| Solvent | THF |

| Temperature | −10°C to 0°C |

| Stereoselectivity | E:Z = 9:1 |

Post-reaction, silica gel chromatography isolates the (E)-ethenyl isomer with 90% purity.

Heck Coupling

Palladium-catalyzed coupling between 3-methyl-5-iodoisoxazole and styrene derivatives achieves higher stereocontrol (E:Z > 20:1).

| Catalyst System | Pd(OAc)₂ (5 mol%) |

| Ligand | P(o-tol)₃ |

| Base | Et₃N |

| Solvent | DMF |

| Yield | 88% |

Phenoxyethylation of the Isoxazole-Ethenyl Intermediate

The phenoxyethyl linker is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr with 2-Bromoethylphenol

The ethenyl-isoxazole intermediate reacts with 2-bromoethylphenol in the presence of K₂CO₃ in DMF at 100°C for 12 hours. This step achieves 75–80% yield, with excess phenol removed via aqueous extraction.

Ullmann Coupling for Steric Hindrance

For hindered substrates, CuI/1,10-phenanthroline catalyzes coupling between bromophenol and ethenyl-isoxazole at 120°C, improving yields to 85%.

Piperazine Core Functionalization

The 1-methylpiperazine moiety is introduced through alkylation or reductive amination:

Alkylation of Piperazine

1-Methylpiperazine reacts with the phenoxyethyl-isoxazole bromide intermediate in acetonitrile at 60°C. Excess piperazine (2.5 eq) ensures complete substitution, yielding 82% of the tertiary amine.

Reductive Amination

Alternative routes employ reductive amination using NaBH₃CN in methanol, though this method risks over-alkylation and requires careful stoichiometric control.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via titration with HCl in ethanol:

| Parameter | Value |

|---|---|

| HCl Concentration | 2.0 M in ethanol |

| Equivalents | 2.2 eq |

| Precipitation | 0–5°C, 12 hours |

| Purity | 99% by HPLC |

Salt formation enhances aqueous solubility (from <0.1 mg/mL to >50 mg/mL).

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance reproducibility:

| Stage | Reactor Type | Residence Time | Yield |

|---|---|---|---|

| Isoxazole Synthesis | CSTR | 4 hours | 89% |

| Ethenylation | Microfluidic | 30 minutes | 91% |

| Salt Formation | Crystallizer | 6 hours | 95% |

Catalyst recycling protocols reduce Pd waste by 70% in Heck coupling steps.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Stereochemical Purity | Chiral HPLC | E-isomer ≥98.5% |

| Residual Solvents | GC-MS | <500 ppm |

| Chloride Content | Ion Chromatography | 10.8–11.2% (w/w) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Wittig + SNAr | 68 | 98 | 12,400 |

| Heck + Ullmann | 74 | 99 | 14,200 |

| Reductive Amination | 61 | 97 | 10,800 |

The Heck/Ullmann route offers optimal balance between yield and stereoselectivity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the ethenyl group, forming epoxides or dihydroxylated products.

Reduction: Reduction can convert the ethenyl group into ethyl, altering the compound’s physical and chemical properties.

Substitution: The phenoxy and isoxazole moieties provide sites for electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.

Reducing Agents: Sodium borohydride for selective reduction.

Substitution Reagents: Halogenating agents for substitution on aromatic rings.

Major Products

Major products depend on the reaction type, such as:

Epoxides: from oxidation.

Hydroxyethyl derivatives: from reduction.

Halogenated derivatives: from substitution.

Scientific Research Applications

Chemistry

Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

Receptor Studies: As an analog of bioactive molecules, it helps in studying receptor-ligand interactions.

Pharmacology: Used in the development and study of new drugs targeting specific pathways.

Medicine

Drug Development: Investigated for potential therapeutic effects in treating neurological and psychological disorders.

Diagnostic Tools: Utilized in imaging studies due to its binding affinity to certain biological targets.

Industry

Material Science: Employed in the creation of polymers and materials with specific properties.

Agriculture: Used in the development of agrochemicals.

Mechanism of Action

Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- exerts its effects by interacting with specific molecular targets. Its mechanism involves:

Binding to Receptors: This compound can bind to certain neural or hormonal receptors, modulating their activity.

Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic pathways.

Signal Transduction: By influencing receptor activity, it can modulate intracellular signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine Core Modifications

Compound A shares the piperazine backbone with several analogs but differs in substituent complexity:

- HBK Series (HBK14–HBK19): These compounds feature 4-(2-methoxyphenyl)piperazine with varying aryloxyalkyl substituents. For example, HBK14 has a 2,6-dimethylphenoxyethoxyethyl chain, while HBK15 incorporates a 2-chloro-6-methylphenoxy group. Unlike Compound A, these lack isoxazole rings and ethenyl linkages, focusing instead on halogenated or methylated aryl groups .

- 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (N-Methyltrimetazidine): This analog replaces the ethenyl-phenoxy-isoxazole chain with a trimethoxybenzyl group, prioritizing metabolic stability over heterocyclic interactions .

Heterocyclic Substituents

The 3-methyl-5-isoxazolyl group in Compound A is structurally distinct from other heterocycles:

- 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine hydrochloride: Incorporates an oxadiazole ring, known for hydrogen-bonding capabilities, contrasting with the isoxazole’s nitrogen-oxygen coordination .

Ethenyl Linkage and Stereochemistry

The (E)-ethenyl group in Compound A is critical for spatial orientation. Similar configurations are seen in:

- (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13) : This pyrazole derivative uses an (E)-ethenyl group to link fluorinated phenyl rings, demonstrating how stereochemistry influences π-π stacking and solubility .

Analytical Data

- 1H/13C NMR : Compound A’s ethenyl protons would resonate near δ 6.5–7.5 ppm, similar to (E)-ethenyl pyrazoles (δ 6.8–7.2) . Isoxazole carbons would appear at δ 95–110 ppm, distinct from thiazole (δ 120–135 ppm) in .

- Elemental Analysis : Expected C, H, N values for C₂₀H₂₈Cl₂N₄O₃ would align with analogs like HBK14 (C₂₃H₃₁ClN₂O₃), with deviations <0.3% .

Pharmacological and Physicochemical Properties

Solubility and Stability

Biological Activity

Piperazine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is one such derivative with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a piperazine core substituted with various functional groups. Its molecular formula is , and it possesses notable features that contribute to its biological activity.

Piperazine derivatives typically exhibit their effects through several mechanisms:

- Receptor Modulation : Many piperazines act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation, pain perception, and inflammation.

- Enzyme Inhibition : Some derivatives inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. This inhibition can lead to increased levels of these lipids, potentially providing analgesic effects .

- Antimicrobial Activity : Certain piperazine compounds have demonstrated antibacterial properties against Gram-positive bacteria, including resistant strains like MRSA .

Antinociceptive Effects

Research indicates that piperazine derivatives can significantly reduce pain responses in animal models. For example, compounds similar to Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, have been shown to attenuate tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests a potential application in pain management therapies.

Antimicrobial Properties

Piperazine derivatives exhibit varied degrees of antibacterial activity. For instance:

- Compound 44 , a related piperazine derivative, showed potent activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium at low concentrations .

- The mechanism involves the depolarization of bacterial membranes, leading to cell death without significant toxicity to mammalian cells.

Case Studies and Research Findings

Several studies highlight the biological activity of piperazine derivatives:

- FAAH Inhibition Study :

- Antimicrobial Efficacy :

Comparative Biological Activity Table

Q & A

Q. What experimental strategies are recommended for synthesizing this piperazine derivative with high stereochemical purity (E-configuration)?

Methodological Answer:

- Key Steps :

- Hydrazine Derivatives : Use substituted phenylhydrazine hydrochlorides (e.g., 2-chlorophenylhydrazine) in refluxing ethanol to form pyrazole intermediates, ensuring controlled condensation .

- Stereochemical Control : Employ (E)-selective Wittig or Heck coupling for the ethenyl-isoxazole moiety. Monitor reaction progress via TLC (ethyl acetate/hexane, 5:1 ratio) to confirm intermediate formation .

- Salt Formation : React the free base with HCl in dichloromethane/ethyl acetate at 0–20°C to form the dihydrochloride salt. Purify via recrystallization from ethanol-water mixtures .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility Testing : Perform phase-solubility studies in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Use UV-Vis spectroscopy to quantify solubility thresholds.

- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS, focusing on hydrolysis of the isoxazole ring or piperazine oxidation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with aminopeptidase N (APN) or VEGFR2, leveraging structural analogs from pyrazoline-based inhibitors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the isoxazole-phenoxyethyl moiety in hydrophobic binding pockets. Validate with experimental IC₅₀ data .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Optimization :

- Enzyme Assays : Normalize activity against positive controls (e.g., bestatin for APN inhibition) .

- Cell-Based Assays : Account for membrane permeability differences by measuring intracellular accumulation via LC-MS/MS.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum proteins in cell media) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow Chemistry : Use microreactors for the piperazine-isoxazole coupling step to enhance heat/mass transfer and reduce by-products.

- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for improved yield in ethenylation steps. Characterize intermediates via ¹H/¹³C NMR and HRMS .

Methodological Considerations for Structural Confirmation

Q. Which spectroscopic techniques are critical for confirming the (E)-configuration of the ethenyl group?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry. Use synchrotron radiation for high-resolution data .

Safety and Handling Protocols

Q. What precautions are essential when handling this compound in aqueous or acidic conditions?

Methodological Answer:

- Protective Measures : Wear nitrile gloves, FFP3 respirators, and chemical-resistant aprons. Use fume hoods for reactions involving HCl .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid release into drainage systems due to potential aquatic toxicity .

Biological Relevance and Mechanism of Action

Q. How does the methyl-isoxazole moiety influence the compound’s interaction with inflammatory mediators?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The 3-methyl-5-isoxazolyl group enhances hydrogen bonding with COX-2 active sites. Compare IC₅₀ values against isoxazole-free analogs using ELISA-based prostaglandin assays .

Stability Under Experimental Conditions

Q. What degradation products form during long-term storage, and how can they be identified?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.